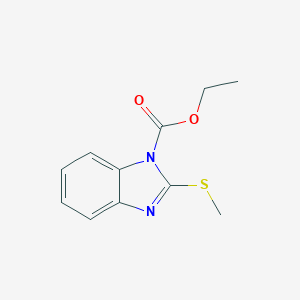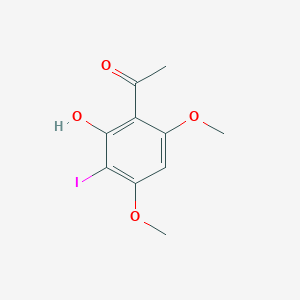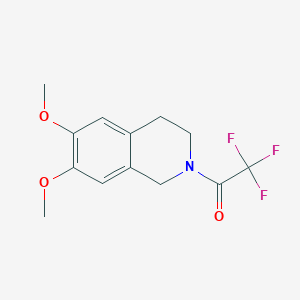![molecular formula C22H26N2O2 B303364 tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate, also known as DMPP, is a chemical compound that belongs to the pyridine family. It has been widely used in scientific research due to its unique properties, including its ability to bind to certain receptors in the brain and its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate involves its binding to nicotinic acetylcholine receptors in the brain. These receptors are ion channels that are activated by the neurotransmitter acetylcholine, which plays a critical role in various physiological processes. By binding to these receptors, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate can modulate their activity and affect the release of other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been shown to enhance cognitive function, improve memory retention, and increase attention span. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate for laboratory experiments is its selectivity for certain nicotinic acetylcholine receptors, which allows researchers to study specific aspects of neuronal function and behavior. However, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate also has some limitations, including its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate, including:
1. Investigating its potential as a therapeutic agent for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Studying its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin, and how these interactions may contribute to its overall effects on neuronal function and behavior.
3. Developing new synthesis methods for tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate that are more efficient and scalable, allowing for larger-scale production and more widespread use in scientific research.
4. Exploring the potential use of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate as a tool for studying the structure and function of nicotinic acetylcholine receptors and other ion channels in the brain.
Overall, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
合成方法
The synthesis of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate involves a multi-step process that starts with the reaction of tert-butyl 4-chloro-3-nitropyridine-1-carboxylate with 2,5-dimethylpyrrole in the presence of a base. The resulting intermediate is then reduced with palladium on carbon to yield the final product. The synthesis of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
Tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to certain nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has also been investigated as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
产品名称 |
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-16-10-11-17(2)24(16)20-9-7-6-8-19(20)18-12-14-23(15-13-18)21(25)26-22(3,4)5/h6-15,18H,1-5H3 |
InChI 键 |
CLOGJUWMHNOZNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)



![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)





